![molecular formula C17H21N3O B605667 Atglistatin CAS No. 1469924-27-3](/img/structure/B605667.png)
Atglistatin
Descripción general
Descripción
Atglistatin is a highly potent and selective inhibitor of adipose triglyceride lipase (ATGL) with an IC50 of 0.7 μM . It exhibits high selectivity over other key metabolic lipases . ATGL is the rate-limiting enzyme in the mobilization of fatty acids from cellular triglyceride stores .
Molecular Structure Analysis
The molecular structure of Atglistatin has been analyzed using various techniques such as AlphaFold, LigPrep, Desmond, and prime MM-GBSA . The parameter of “determine chiralities from 3D structure” was applied for ligands .Physical And Chemical Properties Analysis
Atglistatin is a solid compound with a molecular weight of 283.37 . It is insoluble in water and ethanol, but it can dissolve in DMSO up to a concentration of 14.15 mg/mL .Aplicaciones Científicas De Investigación
Prevention of Catecholamine-Induced Myocardial Damage
Atglistatin has been found to prevent catecholamine-induced myocardial damage . In a study, male 129/Sv mice were given repeated injections of isoproterenol to induce cardiac damage. Five days prior to isoproterenol application, oral Atglistatin treatment was started. The study found that Atglistatin significantly improved global longitudinal strain and reduced pro-fibrotic and pro-apoptotic processes .
Cardioprotective Effects
Atglistatin has demonstrated cardioprotective effects in a mouse model of catecholamine-induced cardiac damage/dysfunction . The beneficial cardioprotective effects of Atglistatin are likely mediated by non-cardiac actions, supporting the concept that pharmacological targeting of adipose tissue may provide an effective way to treat cardiac dysfunction .
Inhibition of Adipose Triglyceride Lipase (ATGL)
Atglistatin has been shown to inhibit adipose triglyceride lipase (ATGL) in adipose tissue . This inhibition can prevent the functional decline in heart failure .
Treatment of Heart Failure
Atglistatin has been found to ameliorate functional decline in heart failure via adipocyte-specific inhibition of adipose triglyceride lipase . This suggests that specifically targeting ATGL in the adipocyte can prevent worsening of heart failure .
Regulation of Fatty Acid Secretion
Atglistatin has been found to block the secretion of specific fatty acids (FAs) liberated from adipocytes under isoproterenol stimulation . This regulation of FA secretion contributes to the cardioprotective effects of Atglistatin .
Prevention of High-Fat Diet-Induced Insulin Resistance
A study has demonstrated that oral application of Atglistatin to mice significantly inhibited ATGL activity and protected the mice from high-fat diet-induced insulin resistance .
Mecanismo De Acción
Target of Action
Atglistatin is a pharmacological inhibitor that predominantly targets Adipose Triglyceride Lipase (ATGL) . ATGL is a key enzyme responsible for lipolysis, a process that breaks down triglycerides into diacylglycerols and free fatty acids . This enzyme plays a central role in the mobilization of fatty acids in mammals .
Mode of Action
Atglistatin interacts with ATGL and inhibits its function . It modulates the lipolytic response to β-adrenergic signaling in adipocytes, resulting in a reduced secretion of specific fatty acids that are responsible for cardiomyocyte apoptosis . The interactions with Ser47 and Asp166 are speculated to have caused Atglistatin to inhibit ATGL .
Biochemical Pathways
Atglistatin affects several biochemical pathways. It reduces fatty acid mobilization, leading to a decrease in lipid-sourced energy production . This reduction cannot be compensated by activation of Hormone-Sensitive Lipase (HSL), autophagy, or utilization of other nutrients . Atglistatin also impacts the insulin signaling pathway .
Pharmacokinetics
It’s known that atglistatin is administered orally .
Result of Action
Atglistatin’s action leads to several molecular and cellular effects. It causes severe fat deposition, reduced oxygen consumption, and decreased fatty acid β-oxidation . It also leads to increased oxidative stress and inflammation . Furthermore, Atglistatin treatment elevates total and phosphorylation protein expressions of HSL . The free fatty acids and lipase activities in organs are still systemically reduced in the atglistatin-treated subjects .
Action Environment
Environmental factors can influence the action of Atglistatin. For instance, in a study involving fish, the Atglistatin-treated fish exhibited severe fat deposition and other changes when fed a diet containing Atglistatin for 5 weeks . .
Propiedades
IUPAC Name |
3-[3-[4-(dimethylamino)phenyl]phenyl]-1,1-dimethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-19(2)16-10-8-13(9-11-16)14-6-5-7-15(12-14)18-17(21)20(3)4/h5-12H,1-4H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOPBSAJHCUSAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Atglistatin | |
CAS RN |
1469924-27-3 | |
Record name | 1469924-27-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.